3-Butoxy-5-chloro-4-(propan-2-yloxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butoxy-5-chloro-4-(propan-2-yloxy)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of butoxy, chloro, and propan-2-yloxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-5-chloro-4-(propan-2-yloxy)phenol typically involves the reaction of 5-chloro-2-hydroxyphenol with butyl bromide and isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-5-chloro-4-(propan-2-yloxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The butoxy and propan-2-yloxy groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated phenol derivatives.
Substitution: Formation of various alkyl or aryl substituted phenols.
Scientific Research Applications
3-Butoxy-5-chloro-4-(propan-2-yloxy)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butoxy-5-chloro-4-(propan-2-yloxy)phenol involves its interaction with biological molecules. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chloro and alkoxy groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- 4-Butoxy-3-chlorophenol
- 2-Butoxy-5-chlorophenol
- 4-Butoxy-2-chlorophenol
Uniqueness
3-Butoxy-5-chloro-4-(propan-2-yloxy)phenol is unique due to the specific positioning of its substituents on the phenol ring. This unique structure can result in different chemical reactivity and biological activity compared to its similar compounds. The presence of both butoxy and propan-2-yloxy groups can enhance its solubility and interaction with various biological targets.
Properties
IUPAC Name |
3-butoxy-5-chloro-4-propan-2-yloxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO3/c1-4-5-6-16-12-8-10(15)7-11(14)13(12)17-9(2)3/h7-9,15H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZOFNMYCZVAES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=CC(=C1)O)Cl)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.